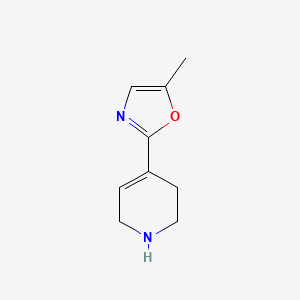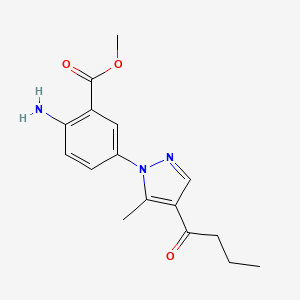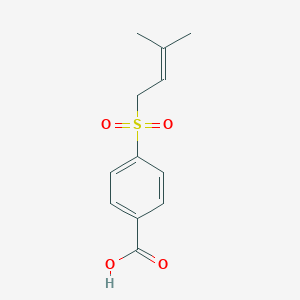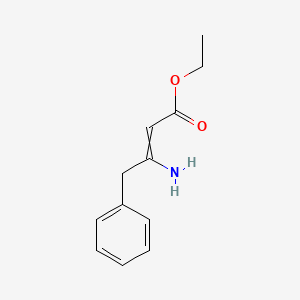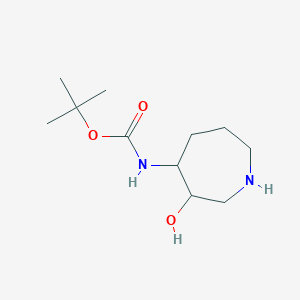
4-(4-Methylpiperazin-1-yl)-3-propan-2-ylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Methylpiperazin-1-yl)-3-propan-2-ylaniline is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a methyl group and an aniline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylpiperazin-1-yl)-3-propan-2-ylaniline typically involves the following steps:
Formation of the piperazine ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol in the presence of a catalyst.
Substitution with a methyl group: The piperazine ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Coupling with aniline: The methylated piperazine is coupled with 3-propan-2-ylaniline using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.
化学反応の分析
Types of Reactions
4-(4-Methylpiperazin-1-yl)-3-propan-2-ylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding nitro or quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives.
科学的研究の応用
4-(4-Methylpiperazin-1-yl)-3-propan-2-ylaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-inflammatory and analgesic agents.
Industry: Utilized in the production of specialty chemicals and intermediates.
作用機序
The mechanism of action of 4-(4-Methylpiperazin-1-yl)-3-propan-2-ylaniline involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. The pathways involved include the inhibition of pro-inflammatory cytokines and the modulation of neurotransmitter release.
類似化合物との比較
Similar Compounds
- 4-(4-Methylpiperazin-1-yl)aniline
- 4-(4-Methylpiperazin-1-yl)benzenesulfonamide
- 3-(4-Methylpiperazin-1-yl)propanoic acid
Uniqueness
4-(4-Methylpiperazin-1-yl)-3-propan-2-ylaniline is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. Compared to similar compounds, it may exhibit enhanced stability, solubility, or receptor affinity, making it a valuable candidate for further research and development.
特性
分子式 |
C14H23N3 |
|---|---|
分子量 |
233.35 g/mol |
IUPAC名 |
4-(4-methylpiperazin-1-yl)-3-propan-2-ylaniline |
InChI |
InChI=1S/C14H23N3/c1-11(2)13-10-12(15)4-5-14(13)17-8-6-16(3)7-9-17/h4-5,10-11H,6-9,15H2,1-3H3 |
InChIキー |
SOPQJMZBPXKXFY-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C=CC(=C1)N)N2CCN(CC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


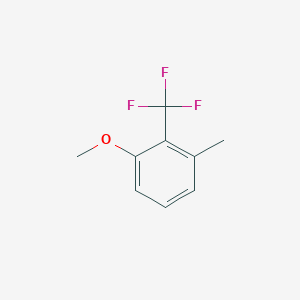
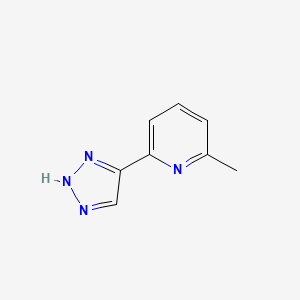

![6-Cyclohexyl-2-methyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B13883554.png)
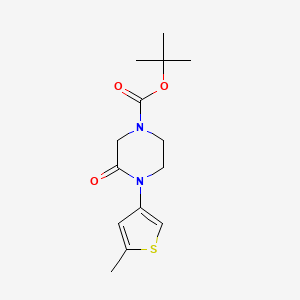
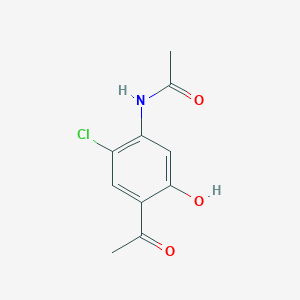
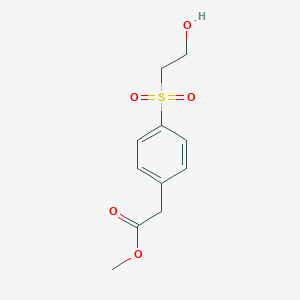
![5-Amino-2-{[2-(1-pyrrolidinyl)ethyl]oxy}benzonitrile](/img/structure/B13883583.png)
